2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide
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Overview
Description
2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide is a complex organic compound that features a unique structure combining fluorobenzyl, methylphenyl, and dioxoimidazolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzylamine with 3-methylphenyl isocyanate to form an intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- (4-Fluorobenzyl)[3-(4-fluorobenzylsulfanyl)-[1,2,4]triazol-4-yl]amine
Uniqueness
2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C25H21F2N3O3 |
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Molecular Weight |
449.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C25H21F2N3O3/c1-16-4-2-7-21(12-16)30-24(32)22(14-23(31)28-20-6-3-5-19(27)13-20)29(25(30)33)15-17-8-10-18(26)11-9-17/h2-13,22H,14-15H2,1H3,(H,28,31) |
InChI Key |
HMPGCPWXYLNTLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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